molecular formula C15H11Cl2NO3 B11181391 4-[(3,4-Dichlorophenyl)carbamoyl]phenyl acetate

4-[(3,4-Dichlorophenyl)carbamoyl]phenyl acetate

Cat. No.: B11181391
M. Wt: 324.2 g/mol
InChI Key: PTVFNCJKFFFVTL-UHFFFAOYSA-N
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Description

4-[(3,4-Dichlorophenyl)carbamoyl]phenyl acetate is an organic compound characterized by the presence of a dichlorophenyl group attached to a carbamoyl moiety, which is further linked to a phenyl acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,4-Dichlorophenyl)carbamoyl]phenyl acetate typically involves the reaction of 3,4-dichloroaniline with phenyl acetate in the presence of a coupling agent. The reaction conditions often include the use of solvents such as toluene or dichloromethane, and catalysts like palladium or copper complexes to facilitate the coupling reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

4-[(3,4-Dichlorophenyl)carbamoyl]phenyl acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-[(3,4-Dichlorophenyl)carbamoyl]phenyl acetate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(3,4-Dichlorophenyl)carbamoyl]phenyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include signal transduction pathways that regulate cellular processes like proliferation, apoptosis, or inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(3,4-Dichlorophenyl)carbamoyl]phenyl acetate is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interaction with biological targets. This distinct structure may confer unique properties, such as enhanced binding affinity or selectivity for certain enzymes or receptors, compared to its analogs .

Properties

Molecular Formula

C15H11Cl2NO3

Molecular Weight

324.2 g/mol

IUPAC Name

[4-[(3,4-dichlorophenyl)carbamoyl]phenyl] acetate

InChI

InChI=1S/C15H11Cl2NO3/c1-9(19)21-12-5-2-10(3-6-12)15(20)18-11-4-7-13(16)14(17)8-11/h2-8H,1H3,(H,18,20)

InChI Key

PTVFNCJKFFFVTL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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